![molecular formula C17H16N2O4 B13124902 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 58608-11-0](/img/structure/B13124902.png)
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments. It also has significant biological activity, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination to introduce the amino groups at the 1 and 4 positions.
Hydroxylation: Hydroxyl groups are introduced at the 5 and 8 positions through a hydroxylation reaction.
Alkylation: The final step involves the alkylation of the amino group at the 4 position with isopropylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amination, hydroxylation, and alkylation reactions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of various industrial dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione involves:
DNA Interaction: The compound intercalates into DNA, disrupting the replication process.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: A similar compound with anticancer properties.
Doxorubicin: Another anthraquinone derivative used in cancer treatment.
Daunorubicin: Similar in structure and used as an anticancer agent.
Uniqueness
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS and inhibit topoisomerase enzymes makes it a promising candidate for further research in medicinal chemistry.
Propriétés
Numéro CAS |
58608-11-0 |
|---|---|
Formule moléculaire |
C17H16N2O4 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
1-amino-5,8-dihydroxy-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O4/c1-7(2)19-9-4-3-8(18)12-13(9)17(23)15-11(21)6-5-10(20)14(15)16(12)22/h3-7,19-21H,18H2,1-2H3 |
Clé InChI |
WMMGUOXXSWELDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


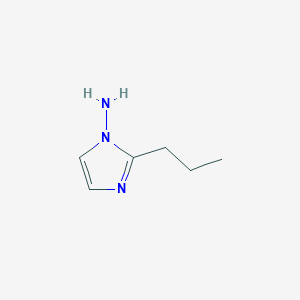

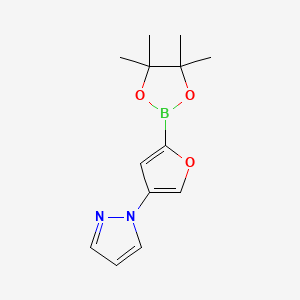
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)
![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
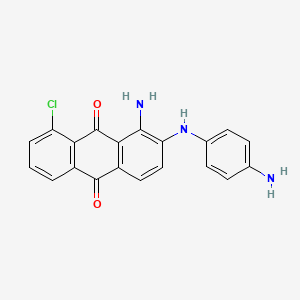
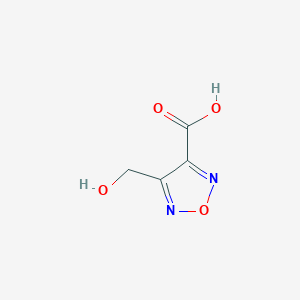

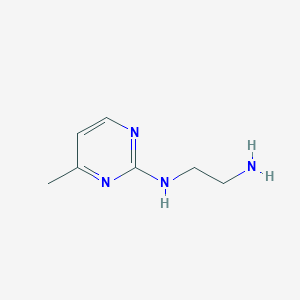
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
